molecular formula C10H13ClF2O2S B13623192 8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride

8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride

Katalognummer: B13623192
Molekulargewicht: 270.72 g/mol
InChI-Schlüssel: UQYATJBROLUTSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride is a structurally complex organofluorine compound characterized by a dispirocyclic framework with two fluorine atoms at the 8-position and a sulfonyl chloride (–SO₂Cl) group at the 2-position. The sulfonyl chloride group suggests high electrophilicity, making it a candidate for nucleophilic substitution reactions or as a precursor in medicinal chemistry.

Eigenschaften

Molekularformel

C10H13ClF2O2S

Molekulargewicht

270.72 g/mol

IUPAC-Name

8,8-difluorodispiro[3.1.36.14]decane-2-sulfonyl chloride

InChI

InChI=1S/C10H13ClF2O2S/c11-16(14,15)7-1-8(2-7)3-9(4-8)5-10(12,13)6-9/h7H,1-6H2

InChI-Schlüssel

UQYATJBROLUTSJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC12CC3(C2)CC(C3)(F)F)S(=O)(=O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of Difluorodispiro Scaffold

A convergent synthetic strategy is employed to build the difluorinated dispiro bicyclic core. A key precursor is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane , which can be synthesized from dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate via deoxofluorination of the corresponding cyclobutanone derivative. This cyclobutanone is accessible through alkylation of diisopropylmalonate with 1,3-dibromo-2,2-dimethoxypropane.

The double alkylation of binucleophiles with this bromomethyl difluorocyclobutane precursor leads to a variety of difluorodispiro compounds, including the 8,8-difluorodispiro[3.1.3^6.1^4]decane framework. The synthetic sequences are relatively short (6–10 steps) and scalable to multigram quantities (up to 0.47 kg), enabling practical synthesis for further functionalization.

Introduction of Sulfonyl Chloride Group

The sulfonyl chloride group at the 2-position is introduced via oxidation and chlorination of sulfide or sulfonate intermediates derived from the dispiro scaffold. The general approach involves:

  • Formation of a disulfane or sulfide intermediate from the dispiro bicyclic compound.
  • Oxidation of the sulfide to the sulfonate.
  • Conversion of the sulfonate to the sulfonyl chloride using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

For example, in related cyclopropane sulfonyl chloride syntheses, the disulfane intermediate can be directly converted to sulfonyl chloride or first to sulfonate salt and then to sulfonyl chloride. Reduction and oxidation steps are carefully controlled to achieve the sulfonyl chloride functionality.

Protection and Functional Group Manipulation

Protection of hydroxyl groups as dioxolane or silyl ethers is often necessary during the synthesis to prevent side reactions. For instance, 2,2-dimethyl-1,3-dioxolane protecting groups are used on diols to facilitate selective transformations before sulfonyl chloride formation.

Representative Synthetic Route Summary

Step Description Key Reagents/Conditions Outcome
1 Synthesis of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane Deoxofluorination of cyclobutanone derivative Difluorinated cyclobutane bromide precursor
2 Double alkylation with binucleophiles Base, solvent (e.g., THF), controlled temperature Difluorodispiro bicyclic scaffold formation
3 Formation of disulfane intermediate Reaction with dicyclopropyldisulfane and bromomethyl derivatives Disulfane intermediate
4 Oxidation to sulfonate Oxidants such as peracids or hydrogen peroxide Sulfonate intermediate
5 Conversion to sulfonyl chloride Chlorinating agents (e.g., SOCl2) Target sulfonyl chloride derivative
6 Deprotection (if applicable) Acidic or fluoride ion treatment Final sulfonyl chloride compound

Research Findings and Scalability

  • The convergent strategy allows efficient access to a broad array of difluorinated spirocyclic building blocks, including sulfonyl chlorides, with confirmed medicinal relevance.
  • Reaction sequences are optimized for short steps and high yields, enabling multigram to kilogram scale synthesis.
  • The use of protected intermediates ensures functional group compatibility and high purity of the final sulfonyl chloride product.
  • Analytical data such as NMR (proton and fluorine), mass spectrometry, and chromatographic purity confirm the identity and quality of intermediates and final products.

Analyse Chemischer Reaktionen

Types of Reactions

8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.

    Addition Reactions: The presence of reactive sites allows for addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids.

Wissenschaftliche Forschungsanwendungen

8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

    Medicinal Chemistry: The compound’s unique structure and reactivity make it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.

    Material Science: Its incorporation into polymers and other materials can impart unique properties, such as enhanced stability and reactivity.

Wirkmechanismus

The mechanism of action of 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride involves its interaction with molecular targets through its reactive functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms may also influence the compound’s reactivity and stability, contributing to its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Core Architecture and Substituents
  • Target Compound : The dispiro[3.1.3^{6}.1^{4}]decane core features fused cyclohexane and smaller rings, with fluorines at the 8-position and a sulfonyl chloride at the 2-position.
  • Analog 1: Methyl 2-amino-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate hydrochloride (CAS 2470437-62-6) shares the dispiro core and difluoro substitution but replaces –SO₂Cl with a methyl carboxylate (–COOCH₃) and an amine group .
  • Analog 2 : 1-{8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decan-2-yl} methanamine hydrochloride (CAS 1780734-37-3) includes a methanamine (–CH₂NH₂) substituent instead of –SO₂Cl .

Table 1: Structural Comparison

Compound Core Structure Substituents (Position 2) Fluorine Substitution Molecular Weight (g/mol)
Target: 8,8-Difluorodispiro[...]-sulfonylchloride Dispiro[3.1.3^{6}.1^{4}]decane –SO₂Cl 8,8-difluoro ~300 (estimated)
Methyl carboxylate analog Dispiro[3.1.3^{6}.1^{4}]decane –COOCH₃, –NH₂·HCl 8,8-difluoro 281.73
Methanamine analog Dispiro[3.1.3^{6}.1^{4}]decane –CH₂NH₂·HCl 8,8-difluoro 237.72
Key Differentiators
  • Reactivity : The sulfonyl chloride group in the target compound is far more reactive than the carboxylate or amine groups in analogs, enabling applications in cross-coupling or sulfonamide synthesis.
Fluorination Challenges

The introduction of fluorine atoms into spirocyclic systems is non-trivial. Evidence from the synthesis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane highlights challenges such as low yields (~20%) and the generation of HF as a byproduct, detected via ¹⁹F NMR at –180.4 ppm . Similar difficulties may arise in synthesizing the target compound, requiring optimized fluorinating agents (e.g., [SF₃][SbF₆]) and controlled conditions.

Spectroscopic Signatures
  • Fluorine Coupling : In related difluoro-spiro compounds, ²J(¹⁹F–¹⁹F) coupling constants (~9.1 Hz) indicate vicinal fluorines . This coupling pattern is critical for confirming the 8,8-difluoro configuration in the target compound.
Pharmacological Potential

Though the target compound’s biological activity is undocumented, structurally related spirocyclic compounds exhibit diverse pharmacological profiles. For example:

  • Diazaspiro[4.5]decane-2,4-diones (e.g., compound 13 in ) demonstrate serotonin receptor affinity, suggesting the dispiro framework’s compatibility with CNS-targeted drug design .
  • The sulfonyl chloride group could enable the synthesis of sulfonamide derivatives, a common pharmacophore in antibiotics (e.g., sulfa drugs) or kinase inhibitors.

Q & A

Q. What are the recommended synthetic routes for 8,8-Difluorodispiro[3.1.3⁶.1⁴]decane-2-sulfonylchloride?

The synthesis involves multi-step reactions, typically starting with cyclization to form the dispiro core, followed by fluorination and sulfonylation. Key steps include:

  • Cyclization : Use precursors like 1,4-dioxaspiro[4.5]decan-8-one, reacting with fluorinating agents (e.g., [SF₃][SbF₆]) under controlled conditions to introduce fluorine atoms .
  • Sulfonylation : Introduce the sulfonyl chloride group via substitution or coupling reactions, often requiring anhydrous conditions and catalysts like CsF to enhance reactivity .
  • Purification : Column chromatography and recrystallization are critical to isolate the product, with purity confirmed by NMR and mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound?

  • ¹⁹F NMR : Detects fluorine environments and coupling constants (e.g., 2J(¹⁹F–¹⁹F) ~9.1 Hz), though discrepancies may arise due to steric effects or solvent interactions .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, particularly for verifying the sulfonyl chloride moiety .
  • X-ray Crystallography : Resolves the spirocyclic geometry and confirms stereochemical outcomes .

Q. What safety precautions are necessary when handling this compound?

  • Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential HF release during fluorination steps .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the sulfonyl chloride group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ¹⁹F NMR coupling constants during fluorination?

Unexpectedly low 2J values (e.g., 9.1 Hz vs. theoretical >15 Hz) may arise from conformational flexibility or solvent polarity. Strategies include:

  • Solvent Optimization : Switch from acetonitrile to less polar solvents (e.g., DCM) to reduce dielectric effects .
  • Temperature Control : Conduct reactions at lower temperatures (–40°C) to stabilize transition states and improve coupling constant accuracy .

Q. What strategies improve low yields in fluorination reactions for this compound?

Low yields (~30%) are common due to side reactions (e.g., HF elimination). Improvements include:

  • Stoichiometric Adjustments : Increase fluorinating agent ratios (e.g., ketone:[SF₃][SbF₆] from 1:1 to 1:1.2) .
  • Catalytic Additives : Use Lewis acids like BF₃·Et₂O to stabilize intermediates and suppress byproducts .

Q. How does the sulfonyl chloride group influence reactivity in cross-coupling reactions?

The sulfonyl chloride acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters. Key considerations:

  • Activation : Pre-activate the compound with bases (e.g., Et₃N) to deprotonate nucleophiles and enhance reaction rates .
  • Solvent Compatibility : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • Kinetic Studies : Measure IC₅₀ values via competitive inhibition assays (e.g., against proteases or kinases) using fluorogenic substrates .
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target enzymes, leveraging the compound’s fluorine atoms for enhanced binding .

Methodological Notes

  • Contradiction Analysis : and report differing fluorination efficiencies. This may reflect variations in precursor rigidity or solvent choice. Researchers should systematically test solvents and catalysts to identify optimal conditions.
  • Biological Assay Design : Use structure-activity relationship (SAR) studies to correlate spirocyclic geometry with enzyme inhibition, referencing similar compounds in .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.